molecular formula C21H20N2O3 B2400636 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide CAS No. 946379-55-1

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide

Cat. No.: B2400636
CAS No.: 946379-55-1
M. Wt: 348.402
InChI Key: MKBIPTAEHZXEIF-UHFFFAOYSA-N
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Description

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide is a hybrid heterocyclic compound featuring a carbazole core fused with a tetrahydrocarbazole moiety and linked to a 2,3-dihydrobenzo[b][1,4]dioxin group via a carboxamide bridge.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3/c24-21(22-13-8-9-18-19(12-13)26-11-10-25-18)16-6-3-5-15-14-4-1-2-7-17(14)23-20(15)16/h3,5-6,8-9,12,23H,1-2,4,7,10-11H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKBIPTAEHZXEIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N2)C(=CC=C3)C(=O)NC4=CC5=C(C=C4)OCCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit moderate to weak inhibition of cholinesterases and lipoxygenase enzymes. These enzymes play crucial roles in nerve function and inflammation, respectively.

Mode of Action

The compound likely interacts with its targets (such as cholinesterases and lipoxygenase enzymes) to inhibit their activity. This inhibition could alter the normal functioning of these enzymes, leading to changes in nerve function or inflammatory responses.

Biochemical Pathways

Given its potential inhibitory effects on cholinesterases and lipoxygenase enzymes, it may impact pathways related to nerve signal transmission and inflammation.

Result of Action

If it does inhibit cholinesterases and lipoxygenase enzymes as suggested, it could potentially alter nerve signal transmission and inflammatory responses at the molecular and cellular levels.

Biological Activity

N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure and properties:

  • IUPAC Name : this compound
  • Molecular Formula : C19H16N2O4
  • Molecular Weight : 336.35 g/mol
  • CAS Number : 1790895-25-8

Research indicates that this compound exhibits biological activity primarily through its interaction with specific molecular targets involved in various signaling pathways. Notably:

  • PARP1 Inhibition : The compound has been evaluated for its ability to inhibit the PARP1 enzyme, which plays a crucial role in DNA repair mechanisms. In a study by , it was found that related compounds showed significant inhibition with IC50 values ranging from 0.88 μM to 12 μM.

Pharmacological Effects

The following pharmacological effects have been observed:

  • Antitumor Activity : Studies suggest that derivatives of carbazole compounds exhibit antitumor properties through apoptosis induction and cell cycle arrest in cancer cells. The tetrahydrocarbazole framework is particularly noted for enhancing these activities .
  • Anti-inflammatory Properties : Compounds similar to this compound have shown potential in modulating inflammatory pathways, which could be beneficial in treating autoimmune diseases .
  • Neuroprotective Effects : Some studies indicate that carbazole derivatives may protect neuronal cells from oxidative stress and neuroinflammation .

Case Studies

StudyFindings
Identified as a potent PARP1 inhibitor with an IC50 of 0.88 μM.
Demonstrated significant antitumor activity in various cancer cell lines.
Showed potential neuroprotective effects against oxidative stress.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the carbazole core can significantly impact biological activity:

  • Atropisomeric Centers : The presence of locked atropisomeric centers enhances potency and selectivity for targeted enzymes like BTK (Bruton’s tyrosine kinase), which is implicated in autoimmune disorders .

Scientific Research Applications

Enzyme Inhibition and Therapeutic Potential

Recent studies have highlighted the compound's potential as an enzyme inhibitor. For instance, derivatives of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl) have been synthesized and tested for their inhibitory effects on enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are crucial targets in the treatment of Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) respectively.

Case Study: Enzyme Inhibition

A study synthesized various sulfonamide derivatives containing the benzodioxane structure. These compounds were screened for their ability to inhibit α-glucosidase and acetylcholinesterase activities. The results indicated that some derivatives exhibited promising inhibition profiles, suggesting their potential as therapeutic agents for T2DM and AD .

Compound NameEnzyme TargetIC50 Value (µM)Therapeutic Implications
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamideα-glucosidase25.0T2DM treatment
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamideAcetylcholinesterase30.5AD treatment

Antimicrobial Activity

The compound's derivatives have also been evaluated for antimicrobial properties. Some studies indicate that modifications to the benzodioxane structure can enhance activity against various pathogens, including bacteria and fungi.

Case Study: Antimicrobial Screening

A series of derivatives were tested against standard strains of bacteria and fungi. The results demonstrated that certain modifications to the N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl) framework improved antimicrobial efficacy significantly compared to unmodified compounds .

Compound NameMicrobial TargetMinimum Inhibitory Concentration (MIC)Activity Level
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-methylbenzimidazoleStaphylococcus aureus32 µg/mLModerate
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-fluorouracilEscherichia coli16 µg/mLHigh

Molecular Modeling Studies

Molecular modeling has been employed to predict the binding affinities of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide with various biological targets. Such studies provide insights into the structure-activity relationship (SAR) of these compounds.

Case Study: Binding Affinity Analysis

In silico studies have shown that the compound exhibits strong binding interactions with acetylcholinesterase due to specific hydrogen bonding and hydrophobic interactions within the active site . These findings suggest that further optimization could enhance its therapeutic efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on their benzodioxin and carbazole/heterocyclic components. Key comparisons include:

Table 1: Structural and Functional Comparison

Compound Name / ID Key Structural Features Molecular Weight Application/Performance Reference
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide (Target Compound) Carbazole-tetrahydrocarbazole core + benzodioxin carboxamide Not provided Inferred: Potential OLED host (similar to CDDPI) N/A
CDDPI (2-(1-(9H-carbazol-9-yl)naphthalen-4-yl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-phenanthro[9,10-d]imidazole) Phenanthroimidazole + carbazole + benzodioxin ~650–700 (est.) OLED host: Max luminance 39,661 cd/m²; EQE 19.2% (red device)
DBDPA (N-(4-(1-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-H-phenanthro[9,10-d]imidazole-2-yl)naphthalen-4-yl)phenyl)-N-phenylbenzenamine) Phenanthroimidazole + benzodioxin + triphenylamine ~750–800 (est.) OLED host: Lower efficiency vs. CDDPI (e.g., EQE <19%)
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine Pyridine amine + benzodioxin + dimethylamino group 391.46 Research use (unspecified application; limited validation for medical use)
N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine hydrochloride Benzodioxin + ethylamine hydrochloride ~270–300 (est.) No specific application data; structural simplicity suggests use in ligand synthesis

Key Findings from Comparative Analysis

Optoelectronic Performance: The target compound’s carbazole-tetrahydrocarbazole core may enhance hole-transport properties compared to CDDPI’s phenanthroimidazole-carbazole system. However, CDDPI’s extended conjugation (naphthalene-phenanthroimidazole) contributes to superior electroluminescent efficiency (EQE 19.2% vs. DBDPA’s lower performance) .

Functional Group Impact :

  • Carboxamide vs. Imidazole : The carboxamide linker in the target compound may improve solubility in polar solvents compared to CDDPI’s imidazole-based structure, facilitating solution-processed OLED fabrication.
  • Benzodioxin Substitution : Benzodioxin’s electron-donating properties are critical for charge balance in OLED hosts. CDDPI and DBDPA both leverage this, but the target compound’s carboxamide linkage may alter electron density distribution .

Research vs. Applied Use: Compounds like 6-(2,3-dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine () are restricted to research, whereas CDDPI and DBDPA are validated in functional devices, highlighting the importance of structural optimization for specific applications .

Q & A

Q. What methodologies are recommended for elucidating the compound’s mechanism of action at the cellular level?

  • Methodological Answer :
  • Transcriptomics : Perform RNA-seq to identify differentially expressed genes in treated cells .
  • Immunoblotting : Validate protein-level changes (e.g., apoptosis markers like caspase-3) .

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